Calcium aluminum hydroxyl carbonate

Beschreibung

Contextualization within Inorganic Chemistry and Materials Science

Calcium aluminum hydroxyl carbonate is an inorganic compound that holds a significant position at the intersection of inorganic chemistry and materials science. It is fundamentally related to common and inexpensive inorganic materials like calcium carbonate (CaCO₃) and aluminum hydroxide (B78521) (Al(OH)₃). nih.gov Research in materials science often focuses on creating composites that leverage the properties of these base materials. For instance, composites with a core-shell structure, where calcium carbonate is coated with aluminum hydroxide, are being developed. nih.govresearchgate.net This approach aims to impart the desirable properties of aluminum hydroxide, such as good light transmission and flame retardancy, to the more cost-effective calcium carbonate, thereby increasing its value and expanding its applications. nih.govresearchgate.net

The study of this compound is integral to understanding the hydration processes in cement and the development of novel materials with tailored properties. wikipedia.orgazobuild.com Its synthesis and characterization are key areas of research, with methods ranging from precipitation in aqueous solutions to hydrothermal and mechanochemical processes. mdpi.comnih.govyoutube.com The ability to control the synthesis to produce specific sizes, morphologies, and polymorphs is a driving force in current research, aiming for applications in areas like environmental remediation and advanced nanocomposites. rsc.orgrsc.org

Nomenclature and Classification of this compound Phases

The nomenclature for this compound can be complex due to its varied structural forms and its place within larger families of compounds. The formal IUPAC name is dialuminum;tetracalcium;carbonate;dodecahydroxide. nih.gov It is also known by synonyms such as tetracalcium monocarbonate dodecahydroxodialuminate. nih.gov In cement chemistry literature, it is often represented by its oxide formula, 3CaO·Al₂O₃·CaCO₃·11H₂O, and referred to as calcium monocarboaluminate. nih.govnih.gov

The classification of this compound is best understood through its relationships with three key groups: AFm phases, hydrocalumite minerals, and layered double hydroxides (LDHs).

This compound is a member of the AFm phase family, a term used in cement chemistry. wikipedia.orgazobuild.com AFm stands for "Alumina, Ferric oxide, monosubstituted," and it denotes a class of calcium aluminate hydrates that are critical hydration products in Portland and other hydraulic cements. wikipedia.org These phases have the general formula 3CaO·(Al,Fe)₂O₃·CaXₙ·nH₂O, where X represents a singly or doubly charged anion that substitutes for an oxide ion. wikipedia.org

When the anion (X) is carbonate (CO₃²⁻), the resulting compounds are known as carboaluminates or carbonate-AFm phases. wikipedia.org These include monocarboaluminate (3CaO·Al₂O₃·CaCO₃·11H₂O) and hemicarboaluminate (3CaO·Al₂O₃·(CaCO₃)₀.₅·(Ca(OH)₂)₀.₅·nH₂O). filinchuk.com These phases typically form from the reaction of tricalcium aluminate (C₃A), a component of cement clinker, with calcium carbonate. wikipedia.org Notably, carbonate-AFm phases are thermodynamically more stable than their sulfate-containing counterparts and can form during the carbonation of concrete. wikipedia.org

Structurally, AFm phases are related to the mineral hydrocalumite. wikipedia.orgiaea.org Hydrocalumite is a naturally occurring layered mineral first identified in Scawt Hill, Ireland, and its name reflects its composition as a hydrous mineral containing calcium and aluminum. webmineral.com The structure of hydrocalumite serves as the parent structure for a family of related compounds. azobuild.comiaea.org this compound is thus described as having a hydrocalumite-like structure and is considered a calcium analogue of hydrotalcite. azobuild.commdpi.com

This compound is classified as a Layered Double Hydroxide (LDH). filinchuk.comresearchgate.net LDHs, sometimes called hydrotalcite-like compounds, are a class of materials characterized by a unique layered structure. mdpi.com This structure consists of positively charged brucite-like layers and an interlayer region containing charge-compensating anions and water molecules. filinchuk.com

In the case of this compound, the main layers have the composition [Ca₂Al(OH)₆]⁺. filinchuk.com The positive charge arises from the substitution of Al³⁺ for Ca²⁺ in the hydroxide sheets. filinchuk.com This positive charge is balanced by carbonate anions (CO₃²⁻) and water molecules residing in the interlayer space. filinchuk.comresearchgate.net This structure gives LDHs properties like anion-exchange capabilities. mdpi.com

Historical Development and Key Milestones in Calcium Aluminum Hydroxide Carbonate Studies

The scientific investigation of calcium aluminate carbonate hydrates dates back to early studies in cement chemistry.

Early Observations: Initial reports by researchers like F. E. Bessey identified calcium aluminate carbonate hydrate (B1144303) compounds, assigning formulas such as 3CaO·Al₂O₃·CaCO₃·11H₂O. nist.gov

Focused Studies: Later, R. Turriziani and G. Schippa conducted more detailed studies on this low-carbonate compound. nist.gov

Isomorphism Discovery: F. P. Buttler prepared a high-carbonate version and demonstrated through X-ray methods that it was isomorphous with the analogous high-sulfate compound (ettringite). nist.gov

Synthesis and Characterization: In 1960, E. T. Carlson published detailed work on the preparation of both the monocarbonate (3CaO·Al₂O₃·CaCO₃·11H₂O) and a tricarbonate (3CaO·Al₂O₃·3CaCO₃·32H₂O) form. nih.govnist.gov Carlson successfully prepared the monocarbonate by mixing solutions of calcium aluminate, calcium hydroxide, and sodium carbonate, describing it as forming thin hexagonal plates. nih.gov

Foundational Work: The work of E.P. Flint and L.S. Wells on analogous hydrated calcium silicoaluminates also contributed to the foundational understanding of these complex hydrates. nih.gov Even earlier, the 19th-century experiments of George Rainey on producing amorphous calcium carbonate can be seen as a pioneering, though often overlooked, step in understanding the morphogenesis of these inorganic materials. nih.gov

Current Research Trends and Future Directions in Calcium Aluminum Hydroxide Carbonate Science

Contemporary research into this compound is dynamic, focusing on synthesis, material enhancement, and new applications.

Advanced Synthesis: There is a strong trend towards developing more controlled and environmentally friendly synthesis methods. This includes "green" hydrothermal synthesis using basic precursors like Ca(OH)₂ and Al(OH)₃, and solvent-free mechanochemical methods that can produce well-formed crystalline products rapidly. mdpi.comyoutube.com

Composite Materials: A significant area of research involves creating advanced composites, such as core-shell structures of CaCO₃/Al(OH)₃. nih.govresearchgate.net The goal is to improve the surface properties and add value to abundant materials like calcium carbonate. nih.govresearchgate.net

Environmental Applications: The unique layered structure and anion-exchange capacity of these LDHs make them promising candidates for environmental remediation. Research is exploring their use in removing harmful anions like chloride and arsenic from water. researchgate.net

Controlled Nanostructures: A major future direction lies in the precise engineering of calcium carbonate-based materials. By controlling nucleation and crystallization, researchers aim to create porous, hollow, or core-shell nanocomposites with tailored mechanical, optical, or catalytic properties. rsc.org

New Frontiers: The potential applications for these engineered materials are expanding into fields such as biomaterials, drug delivery, environmental remediation, and energy production and storage. rsc.org Understanding the thermodynamic stability and phase transformations of these materials under various conditions remains a critical research focus to ensure their performance and durability in these applications. wikipedia.orgresearchgate.net

Structure

2D Structure

Eigenschaften

CAS-Nummer |

65997-16-2 |

|---|---|

Molekularformel |

CH12Al2Ca4O15 |

Molekulargewicht |

478.37 g/mol |

IUPAC-Name |

dialuminum;tetracalcium;carbonate;dodecahydroxide |

InChI |

InChI=1S/CH2O3.2Al.4Ca.12H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;12*1H2/q;2*+3;4*+2;;;;;;;;;;;;/p-14 |

InChI-Schlüssel |

QXGULJKRHIVBFU-UHFFFAOYSA-A |

Kanonische SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Herkunft des Produkts |

United States |

Synthesis and Formation Mechanisms of Calcium Aluminum Hydroxyl Carbonate

Controlled Laboratory Synthesis Routes

The primary methods for synthesizing calcium aluminum hydroxyl carbonate in a laboratory setting include co-precipitation, hydrothermal, and mechanochemical approaches. The choice of precursors is also a critical factor that significantly impacts the formation process.

Co-precipitation Methods for this compound

Co-precipitation is a common technique for synthesizing this compound. This method involves mixing aqueous solutions of soluble aluminum and calcium salts, such as their respective chlorides, with a carbonate solution, like sodium carbonate. google.com This process leads to the simultaneous precipitation of aluminum hydroxide (B78521) and calcium carbonate in an intimately mixed form. google.com The conditions of this co-precipitation, including temperature and heating duration, are influential in determining the physical properties of the resulting finely-divided powder. google.com

Another approach involves a double decomposition reaction, which can be used to prepare precursors like calcite-type precipitated calcium carbonate. nih.govresearchgate.net In a typical procedure, a calcium chloride solution is added at a controlled rate to a sodium carbonate solution, leading to the formation of the precipitate, which is then filtered, washed, and dried. nih.gov

Hydrothermal Synthesis Approaches

Hydrothermal synthesis utilizes elevated temperatures and pressures in an aqueous environment to produce crystalline materials. For this compound and related composites, this can involve heating a calcium source, such as calcium carbonate, in a supersaturated sodium aluminate solution. nih.gov For instance, composites have been successfully prepared by adding calcium carbonate to a sodium aluminate solution and maintaining the mixture at a constant temperature (e.g., 70°C) for an extended period (e.g., 32 hours). nih.gov

This technique is versatile, allowing for the transformation of various calcium aluminate hydrates into more stable forms like Ca3Al2(OH)12 under hydrothermal conditions, with temperatures ranging from 25 to 170 °C. researchgate.net The process is essentially a mineral replacement reaction driven by a dissolution-reprecipitation mechanism, where a less soluble calcium salt is formed. nih.gov The final composition and microstructure of the products are closely tied to the ratio of raw materials and the specific curing conditions. researchgate.net

Mechanochemical Synthesis Techniques

Mechanochemical synthesis is a solid-state method that uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions. researchgate.netmdpi.com This technique can produce nanocrystalline materials by activating mixtures of precursor powders. researchgate.net For example, layered double hydroxides, which are structurally related to this compound, have been formed by milling magnesium hydroxide, aluminum hydroxide, and sodium bicarbonate together. researchgate.net

The process involves the repeated fracture and welding of powder particles trapped between colliding milling balls. This action creates large, newly-formed surface areas with high atomic diffusivity and can generate localized high temperatures, triggering solid-state reactions. mdpi.com Studies on related systems show that the reaction often proceeds through a sequence of intermediate phases before the final, stable product is formed. nih.gov The specific energy transferred during milling is a key parameter that determines the reaction's progress and the final phase obtained. nih.gov

Influence of Precursors on this compound Formation

The choice of starting materials, or precursors, has a profound effect on the synthesis of this compound. Research shows that the type of calcium carbonate used significantly affects the formation of composites like CaCO3/Al(OH)3. nih.govresearchgate.net When precipitated calcium carbonate (both calcite and the more active vaterite forms) is used, it can lead to undesired side reactions, forming compounds such as 3CaO·Al2O3·6H2O and 3CaO·Al2O3·CaCO3·11H2O. nih.govresearchgate.net In contrast, using ground calcium carbonate with a larger particle size was found to be more suitable for preparing core-shell composites, as it is less prone to these complexation reactions. nih.govresearchgate.net

The solubility and reactivity of the calcium source are critical. In the synthesis of the related carbonated hydroxyapatite (B223615), using highly soluble calcium nitrate (B79036) tetrahydrate resulted in a single-phase product, whereas less soluble precursors like calcium hydroxide and calcium carbonate led to the formation of secondary phases or incomplete reactions. researchgate.net

| Precursor Type | Observation | Outcome | Source |

|---|---|---|---|

| Precipitated Calcium Carbonate (Calcite and Vaterite) | Highly active and prone to side reactions with sodium aluminate solution. | Formation of undesired complex compounds like 3CaO·Al2O3·CaCO3·11H2O. | nih.govresearchgate.net |

| Ground Calcium Carbonate (400-500 mesh) | Less reactive compared to precipitated forms. | More suitable for the preparation of core-shell CaCO3/Al(OH)3 composites without complex side reactions. | nih.govresearchgate.net |

| Calcium Nitrate Tetrahydrate | Used in the synthesis of carbonated hydroxyapatite (a related compound). | Produced a single-phase product due to its high solubility. | researchgate.net |

| Calcium Hydroxide / Calcium Carbonate | Used in the synthesis of carbonated hydroxyapatite. | Resulted in secondary phases or incomplete reactions due to lower solubility. | researchgate.net |

Crystallization Kinetics and Reaction Conditions

The formation of this compound is governed by crystallization kinetics, which includes the processes of nucleation and crystal growth. These processes are highly sensitive to reaction conditions, particularly pH. The transformation from reactants to the final crystalline product may proceed through the formation of amorphous intermediates or metastable phases. rsc.orgmdpi.com Factors such as temperature and the level of supersaturation in the solution are key drivers of the crystallization process. whiterose.ac.ukyoutube.com

Effects of pH on this compound Speciation and Purity

The pH of the reaction solution is a critical parameter that dictates the speciation of ions and the purity of the final product. For instance, in some synthesis methods for related composites, the pH is adjusted to a range of 8–10. researchgate.net Generally, a higher pH favors the precipitation of calcium carbonate. nih.gov Studies on the formation of carbonate apatite from calcium carbonate show that the pH of the phosphate (B84403) solution governs the rate of compositional transformation; reactions were significantly faster at a lower pH of 6.0 and 7.0 compared to 8.0 and 8.9. frontiersin.org

| pH Range | Effect | System/Observation | Source |

|---|---|---|---|

| 6.0 - 7.0 | Accelerated compositional transformation. | Observed in the conversion of CaCO3 to carbonate apatite. | frontiersin.org |

| 8.0 - 8.9 | Slower compositional transformation. | Observed in the conversion of CaCO3 to carbonate apatite. | frontiersin.org |

| Increasing pH (e.g., 8.5 to 11.0) | Leads to higher carbonate content and smaller crystallite size. | Noted during the synthesis of carbonated hydroxyapatite. | researchgate.net |

| 8.0 - 10.0 | Optimal range for obtaining specific composites. | Used for CaCO3/AlOOH composite synthesis. | researchgate.net |

| > 9.0 | Can alter growth mechanisms and interfacial tension. | General observation for calcite growth. | researchgate.net |

Impact of Temperature on this compound Formation and Phase Control

Temperature is a critical parameter in the synthesis of this compound and related calcium aluminate hydrates, profoundly influencing reaction kinetics, phase stability, and the final crystalline structure. The formation of specific hydrated phases is highly dependent on the curing or reaction temperature. researchgate.net

Research on the hydration of calcium aluminate cement (CAC) demonstrates that different crystalline products form at various temperatures. For instance, at 5°C, the primary hydrate (B1144303) formed is CAH₁₀, while at 20°C, a mixture of CAH₁₀ and C₂AH₈ is observed. researchgate.net When the temperature is elevated to 40°C, the more stable phases C₃AH₆ and gibbsite (AH₃) become the predominant products. researchgate.net This trend indicates that higher temperatures facilitate the transformation from metastable, water-rich phases to more stable, dense phases.

Further studies show that as temperature increases, particularly in the range of 220–260°C, hydrated calcium aluminate phases can transform into hydrogarnet. mdpi.com The formation of hydrogarnet is noted to begin at temperatures above 200°C. mdpi.com In more complex calcium-(alumino)-silicate-hydrate (C-(A-)S-H) systems, equilibrating at higher temperatures (between 7°C and 80°C) leads to an increase in phase-purity, long-range order, and the degree of polymerization of the silicate (B1173343) chains. researchgate.net

The solubility of the carbonate component is also temperature-dependent. For calcium carbonate, increasing water temperature decreases the solubility of carbon dioxide, which in turn promotes the precipitation of calcite (CaCO₃). ontariobeneathourfeet.comjscholaronline.org This principle affects the availability of carbonate ions for incorporation into the this compound structure.

The following table summarizes the effect of temperature on the formation of various calcium aluminate hydrates, which are precursors or related phases to this compound.

| Temperature (°C) | Predominant Phases Formed | Observed Effects | Reference |

|---|---|---|---|

| 5 | CAH₁₀ (decacalcium aluminate hydrate) | Formation of a metastable, hexagonal hydrate. | researchgate.net |

| 20 | CAH₁₀, C₂AH₈ (dicalcium aluminate octahydrate) | Coexistence of metastable phases. | researchgate.net |

| 40 | C₃AH₆ (tricalcium aluminate hexahydrate), AH₃ (gibbsite) | Transformation to stable, cubic phases. | researchgate.net |

| 7 - 80 | C-(A-)S-H | Increased phase purity, crystallinity, and polymerization. | researchgate.net |

| >200 | Hydrogarnet | Formation of hydrogarnet from precursor phases. | mdpi.com |

Role of Anion Identity and Concentration in Interlayer Accommodation

This compound belongs to the family of layered double hydroxides (LDHs), which are characterized by positively charged brucite-like layers and an interlayer region containing charge-compensating anions and water molecules. nih.gov The identity and concentration of the anions present during synthesis are crucial factors that dictate the composition and properties of the final material.

The LDH structure can accommodate a wide variety of anions, but the affinity for these anions varies. For Ca-Al LDH systems, a general affinity order has been reported as: F⁻ > Cl⁻ ≈ CO₃²⁻ > Br⁻ > I⁻. researchgate.net This indicates that the carbonate anion (CO₃²⁻) has a strong affinity for the interlayer space, making the formation of this compound favorable in carbonate-rich environments. The strong interaction between carbonate anions, water molecules, and the hydroxyl groups of the main layers contributes to the high stability of carbonate-containing LDHs. scispace.com

Different anions can be incorporated to stabilize the LDH structure or to impart specific functionalities. For example, chloride, bromide, and iodide ions can act as stabilizers for CaAl-LDH phases. researchgate.net The anion exchange process is a key feature of LDHs. Studies on Mg-Al-LDHs show that interlayer chloride and carbonate ions can be exchanged with other anions like arsenate. rsc.org However, the efficiency of this exchange depends on the incoming anion; for instance, only chloride ions were found to be exchanged with fluoride (B91410) ions, while carbonate ions remained in the structure. rsc.org This highlights the selective nature of anion accommodation.

The following table details the role of different anions in the context of LDH formation and stability.

| Anion | Role / Affinity | Observations | Reference |

|---|---|---|---|

| Carbonate (CO₃²⁻) | High affinity, forms stable phases | Strongly affixed in the interlayer space, less readily exchanged. | researchgate.netscispace.com |

| Chloride (Cl⁻) | Stabilizer, readily exchangeable | Can be exchanged with other anions like fluoride and arsenate. | researchgate.netrsc.org |

| Sulfate (B86663) (SO₄²⁻) | Can be incorporated | Forms specific phases like ettringite and monosulfoaluminate in cement systems. | youtube.com |

| Bromide (Br⁻), Iodide (I⁻) | Lower affinity than carbonate/chloride | Can act as stabilizers for the LDH structure. | researchgate.net |

Influence of Reaction Time on this compound Crystallinity and Morphology

The duration of the synthesis reaction is a critical parameter that significantly affects the physicochemical properties of this compound, particularly its crystallinity and particle morphology. Generally, longer reaction times allow for more complete nucleation and crystal growth, leading to materials with higher structural order.

Studies on the synthesis of Ca-Mg-Al LDH have shown a clear correlation between reaction time and crystallinity. Increasing the reaction time from 30 minutes to 90 minutes was found to improve both the crystallinity and the monodispersity of the resulting LDH particles. researchgate.net Similarly, in the synthesis of alumina (B75360) (Al₂O₃), extending the aging time from 6 hours to 24 hours resulted in a product with a more defined and stronger crystalline structure. mdpi.com This is attributed to the aging process, during which aluminum hydroxide particles dissolve and re-precipitate through condensation reactions, perfecting the crystal lattice over time. mdpi.com

Reaction time also plays a crucial role in controlling the specific polymorph that is formed. In the precipitation of calcium carbonate, the reaction time determines the phase composition of the product. For example, a reaction time of 15 minutes was found to be optimal for producing a high yield (nearly 90%) of the vaterite phase, while shorter times resulted in a mixture of calcite and vaterite. nih.gov With prolonged reaction times of 15 and 30 minutes, the crystallite size of the vaterite remained stable. nih.gov This indicates that after an initial period of phase transformation and growth, the system can reach a state of relative stability.

These findings underscore the importance of carefully controlling the reaction time to achieve desired characteristics such as high crystallinity, specific phase composition, and uniform particle morphology in the synthesis of this compound.

Formation in Complex Material Systems

This compound Formation in Cementitious Binders

This compound, often referred to in cement chemistry as calcium monocarboaluminate (3CaO·Al₂O₃·CaCO₃·11H₂O), is a significant hydration product in modern cementitious systems. nih.govnist.gov Its formation is particularly prevalent in blended cements that contain limestone (calcium carbonate) as a supplementary cementitious material. researchgate.net

The primary mechanism involves the reaction of calcium aluminate hydrates with carbonate ions. nih.gov In ordinary Portland cement, the tricalcium aluminate (C₃A) phase reacts with water to form various calcium aluminate hydrates. youtube.comwikipedia.org When carbonate ions are available, either from the inter-ground limestone or from exposure to atmospheric CO₂, these hydrates are transformed into carboaluminate phases. nih.govwikipedia.org The formation of calcium carboaluminate phases often occurs after the main hydration peaks of alite and aluminate. researchgate.net

The presence of these carboaluminate phases is important for the performance of the concrete. They are stable hydration products that contribute to the filling of pore space, leading to a denser and more refined microstructure. This densification can enhance the strength and durability of the concrete. wikipedia.org The formation of carboaluminates competes with the formation of other aluminate-containing phases, such as monosulfoaluminate, which incorporates sulfate ions. researchgate.net

Geochemical Pathways for this compound Precipitation

In natural geological environments, the formation of this compound is governed by specific geochemical conditions that favor the simultaneous precipitation of its constituent ions: calcium (Ca²⁺), aluminum (typically as the aluminate anion, [Al(OH)₄]⁻ in alkaline waters), carbonate (CO₃²⁻), and hydroxyl (OH⁻).

The fundamental pathways are linked to the principles of mineral dissolution and precipitation. The process requires a source of dissolved calcium and aluminum, which can come from the weathering of common rock-forming minerals such as feldspars and calcite. The carbonate is typically supplied by dissolved atmospheric or biogenic carbon dioxide in water. ontariobeneathourfeet.com

Key environmental factors controlling precipitation include pH, temperature, and the concentration of dissolved species. The precipitation of the calcium carbonate component is favored by increasing water temperature or by a decrease in the partial pressure of CO₂, which raises the pH of the water. ontariobeneathourfeet.comyoutube.com For the layered double hydroxide structure of this compound to form, alkaline conditions are necessary to ensure that aluminum is present in the soluble aluminate form, [Al(OH)₄]⁻. youtube.com Under these conditions, the co-precipitation of calcium, aluminate, and carbonate ions can lead to the formation of the stable layered carboaluminate phase rather than separate precipitates of calcite and aluminum hydroxides.

Mechanisms of this compound Formation in Alkali-Activated Materials

Alkali-activated materials (AAMs) are cements produced by reacting an aluminosilicate (B74896) precursor, such as industrial by-products like ground-granulated blast-furnace slag (GGBFS) or fly ash, with a highly alkaline solution. researchgate.net The formation of this compound can occur in AAM systems, particularly those that utilize calcium-rich precursors like GGBFS. mdpi.comresearchgate.net

The mechanism begins with the dissolution of the aluminosilicate precursor in the alkaline activating solution (e.g., sodium hydroxide or sodium silicate). mdpi.com This high-pH environment breaks down the glass structure of the precursor, releasing reactive silicate and aluminate monomers (e.g., [Al(OH)₄]⁻) into the solution. researchgate.netmdpi.com

Crystallography and Advanced Structural Characterization of Calcium Aluminum Hydroxyl Carbonate

Crystal Structure Determination and Refinement

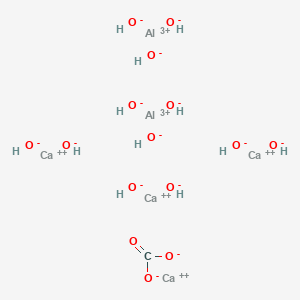

Calcium aluminum hydroxyl carbonate belongs to the family of Layered Double Hydroxides (LDHs), specifically the AFm (hydrated calcium aluminate phases structurally related to hydrocalumite) group. researchgate.netnih.gov Its structure is composed of positively charged main layers that are charge-balanced by negatively charged interlayers containing anions and water molecules. researchgate.netresearchgate.net

Unit Cell Parameters and Space Group Analysis

The crystal structures of this compound phases, often referred to as calcium hemicarboaluminate (Hc) and carbonated calcium hemicarboaluminate (cHc), have been successfully solved and refined using synchrotron X-ray powder diffraction data. researchgate.netnih.gov These phases are crucial in the carbonation reactions of cementitious materials. researchgate.netnih.gov Both Hc and cHc crystallize in the trigonal crystal system with the R3c space group. nih.gov As the temperature increases, the Hc form transforms into the cHc form. researchgate.netnih.gov

Another related compound, 3CaO·Al₂O₃·CaCO₃·11H₂O, has been identified as forming thin hexagonal plates. nih.govnist.gov Assuming a hexagonal lattice, its unit cell parameters have been calculated. nih.gov

| Compound | System | Space Group | a (Å) | c (Å) | Source |

|---|---|---|---|---|---|

| Hemicarboaluminate (Hc) | Trigonal | R3c | 5.7757 (1) | 48.812 (2) | nih.gov |

| Carbonated Hemicarboaluminate (cHc) | Trigonal | R3c | 5.7534 (1) | 46.389 (1) | nih.gov |

| 3CaO·Al₂O₃·CaCO₃·11H₂O | Hexagonal (assumed) | - | 8.716 | 7.565 | nih.gov |

Interlayer Anion Ordering and Hydration States in this compound

The structure of this compound consists of positively charged main layers, formulated as [Ca₄Al₂(OH)₁₂]²⁺, which are characteristic of the AFm family. researchgate.netnih.gov These layers are separated by negatively charged interlayers, generally expressed as [OH₂ₙ(CO₃)₁₋ₙ·4H₂O]²⁻. nih.gov This interlayer region has a distinctive structure composed of water molecules and statistically distributed anions. researchgate.netnih.gov

The ordering and ratio of anions in the interlayer vary between the Hc and cHc phases. nih.gov

In the Hc phase, the ratio of carbonate to hydroxyl anions is 0.25:0.5. nih.gov

In the cHc phase, this ratio changes to 0.4:0.2. nih.gov

The hydration state and the role of water molecules are critical to the structure. In one form, tetracalcium dialuminium (B1238714) hydroxide (B78521) carbonate pentahydrate, the aluminum and calcium ions are six- and sevenfold coordinated by oxygen atoms, respectively. researchgate.net A water molecule occupies the seventh coordination site for three of the four calcium ions in the main layer. researchgate.net This suggests that some interlayer water molecules are directly bonded to the cations in the main layer, while others are more loosely held or "free" in the interlayer space. researchgate.net

Isomorphic Substitution within this compound Layers (e.g., Fe for Al)

Isomorphic substitution, the replacement of one ion by another of similar size within a crystal lattice without changing the fundamental structure, is a common phenomenon in layered minerals like clays (B1170129) and LDHs. researchgate.netnih.govucdavis.edu In the context of this compound, the most common substitution involves the replacement of Al³⁺ with other trivalent cations like Fe³⁺, or with divalent cations such as Mg²⁺, in the octahedral sites of the main hydroxide layer. researchgate.netnih.gov

This substitution of a higher-valent cation with a lower-valent one (e.g., Mg²⁺ for Al³⁺) results in a permanent negative charge on the layers. libretexts.org This charge deficit is then balanced by the anions present in the interlayer region. libretexts.org While specific structural refinements for Fe-substituted this compound are not detailed in the provided sources, the principle is well-established in analogous systems. researchgate.netusda.gov This substitution can alter unit cell parameters and significantly impact the material's surface chemistry and ion-exchange capacity. researchgate.net

Spectroscopic Investigations of this compound

Spectroscopic methods provide detailed information about the bonding, functional groups, and local atomic environments within the crystal structure, complementing the long-range order information from diffraction techniques.

X-ray Diffraction (XRD) and Neutron Diffraction Studies

X-ray diffraction is a primary tool for the structural characterization of this compound. It is used for phase identification, determination of unit cell parameters, and full crystal structure refinement. researchgate.netnih.govnih.gov High-resolution synchrotron XRD, in particular, has been instrumental in solving the complex, layered structures of the Hc and cHc phases. researchgate.netnih.gov XRD patterns clearly show the characteristic reflections corresponding to the layered nature of the material, and changes in the c-axis parameter can be directly related to the type and orientation of the interlayer anions and the degree of hydration. researchgate.netacs.org

While not specifically detailed for this compound in the search results, neutron diffraction is a powerful complementary technique for studying hydrated compounds. Due to its high sensitivity to lighter elements, it is particularly effective for locating hydrogen atoms within the structure. This would provide precise information on the positions of hydroxyl groups in the main layers and the arrangement and bonding of water molecules in the interlayer, which is often difficult to determine accurately with XRD alone.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both FTIR and Raman techniques, probes the molecular-level structure of this compound. These methods are highly sensitive to the types of chemical bonds present, making them ideal for characterizing the hydroxyl groups, carbonate anions, and water molecules in the structure. qut.edu.auresearchgate.net

FTIR Spectroscopy: FTIR spectra of these compounds show characteristic absorption bands.

A broad band in the region of 3400-3600 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups in the main layers and the interlayer water molecules. researchgate.netyoutube.com

Bands related to the carbonate anion (CO₃²⁻) are prominent. The asymmetric stretching mode (ν₃) often appears as multiple bands between 1380 and 1520 cm⁻¹ , which can indicate different coordination environments or the presence of carbonate on the crystal surface versus within the interlayer. acs.orgyoutube.com

A band around 1640 cm⁻¹ corresponds to the H-O-H bending mode of interlayer water. researchgate.net

The region below 1200 cm⁻¹ contains vibrations related to Al-O and Ca-O bonds in the hydroxide layers. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information.

The most intense Raman band for the carbonate ion is the ν₁ symmetric stretching mode, which appears around 1077-1086 cm⁻¹ . qut.edu.au

The ν₃ antisymmetric stretching modes are observed near 1410 and 1475 cm⁻¹ . qut.edu.au

Bands characteristic of Ca(OH)₂ can also be identified, with vibrations around 280-365 cm⁻¹ being common. researchgate.net

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|---|---|

| O-H stretch | FTIR | ~3400 - 3600 | Hydroxyl groups and H₂O | researchgate.netyoutube.com |

| H-O-H bend | FTIR | ~1640 | Interlayer H₂O | researchgate.net |

| ν₃ Carbonate (asymmetric stretch) | FTIR | ~1380 - 1520 | Interlayer CO₃²⁻ | acs.org |

| ν₃ Carbonate (asymmetric stretch) | Raman | ~1410 - 1475 | Interlayer CO₃²⁻ | qut.edu.au |

| ν₁ Carbonate (symmetric stretch) | Raman | ~1077 - 1086 | Interlayer CO₃²⁻ | qut.edu.au |

| Lattice/M-O vibrations | Raman | ~280 - 365 | Ca-O, Al-O modes | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments in materials like this compound (Ca-Al LDH). By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides detailed information about the coordination and connectivity of different elements within the LDH structure.

¹H NMR: Proton (¹H) NMR is sensitive to the environments of hydrogen atoms, primarily in the form of hydroxyl (OH⁻) groups and water molecules within the Ca-Al LDH structure. Spectra can distinguish between structural hydroxyl groups in the brucite-like layers, interlayer water molecules, and surface-adsorbed water. The chemical shifts and line shapes in ¹H NMR spectra provide insights into hydrogen bonding and the dynamics of water molecules.

¹³C NMR: Carbon-13 (¹³C) NMR is particularly useful for characterizing the carbonate anions (CO₃²⁻) present in the interlayer region of this compound. The chemical shift of the ¹³C nucleus is sensitive to its local environment. In some cases, amorphous calcium carbonate may be present, which can be identified by a broad asymmetric line around 168.7 ppm. mdpi.com Distinguishing between different carbonate species, such as crystalline forms (calcite, aragonite, vaterite) and the interlayer carbonate in the LDH structure, can be challenging due to overlapping chemical shifts. mdpi.comresearchgate.net However, ¹³C NMR can track changes in the carbonate environment, for instance, during hydration processes where the proportion of amorphous carbonate may decrease while crystalline forms increase. mdpi.com

²⁷Al NMR: Aluminum-27 (²⁷Al) NMR is a key tool for understanding the coordination environment of aluminum in the LDH structure. Typically, aluminum in Ca-Al LDH is octahedrally coordinated (AlO₆), giving a characteristic resonance. Studies on related calcium aluminate systems show that octahedrally coordinated Al(OH)₆ gives a signal around 0 ppm, while tetrahedrally coordinated aluminum, which can be present in precursor materials or other phases, appears at different chemical shifts, for example, around 80 ppm in CaAl₂O₄. researchgate.netnih.gov High-field ²⁷Al NMR can resolve distinct aluminum sites even within the same coordination environment, providing detailed structural information. nih.gov In some complex systems, resonances for five-coordinated aluminum have been observed between 20 and 50 ppm. researchgate.net

The quantitative analysis of ²⁷Al MAS NMR spectra, sometimes in conjunction with ²⁹Si NMR in aluminosilicate (B74896) systems, allows for the determination of aluminum substitution in different sites within the crystal structure. nih.govacs.org This can reveal, for instance, whether aluminum substitutes for silicon in bridging or pairing positions in related silicate (B1173343) structures. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound (Ca-Al LDH), XPS is instrumental in confirming the presence of Ca, Al, O, and C on the surface of the material and determining their atomic concentrations.

High-resolution XPS spectra of the individual elements offer detailed insights into their bonding environments.

Ca 2p: The binding energy of the Ca 2p peak is characteristic of calcium in its +2 oxidation state within the LDH layers.

Al 2p: The Al 2p peak corresponds to aluminum in its +3 oxidation state, also within the hydroxide sheets.

O 1s: The O 1s spectrum is often complex and can be deconvoluted into multiple peaks representing oxygen in different environments. These typically include the metal-hydroxyl (M-OH) groups in the brucite-like layers, the carbonate anions (CO₃²⁻) in the interlayer, and interlayer or adsorbed water molecules (H₂O). mdpi.com

C 1s: The C 1s spectrum primarily shows a peak corresponding to the carbonate ions in the interlayer space.

Studies have shown that the binding energies of the core elements (like Ca and Al) in the LDH layers are generally not significantly influenced by the nature of the interlayer anion, with variations often falling within the experimental error of the technique. mdpi.com XPS can also be used to detect changes in the surface composition and chemical state of elements after processes such as ion exchange or adsorption. researchgate.net For instance, after adsorbing other ions, shifts in the binding energies of Ca 2p and Al 2p can be observed, along with the appearance of peaks from the adsorbed species. researchgate.net

Below is an interactive table summarizing typical binding energy ranges for the core elements in Ca-Al LDH systems based on available research.

| Element | XPS Spectrum | Binding Energy (eV) | Inferred Chemical State |

| Ca | 2p | ~347-351 | Ca²⁺ in the hydroxide layer |

| Al | 2p | ~74-75 | Al³⁺ in the hydroxide layer |

| O | 1s | ~530-533 | Can be deconvoluted into contributions from M-OH, CO₃²⁻, and H₂O mdpi.com |

| C | 1s | ~284-289 | CO₃²⁻ in the interlayer |

Electron Microscopy (SEM/TEM) for Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable techniques for visualizing the morphology and microstructure of this compound (Ca-Al LDH).

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample surface, revealing details about particle size, shape, and aggregation. For Ca-Al LDHs, SEM images typically show the formation of plate-like or lamellar particles, which are characteristic of layered double hydroxides. researchgate.net These platelets often aggregate into larger, sometimes flower-like or rosette-like, structures. researchgate.net The method of preparation and drying can significantly influence the particle size and the degree of agglomeration observed in SEM images. researchgate.net For instance, different synthesis conditions can lead to either clear hexagonal platelets or more disordered structures. kuleuven.be In some cases, granular agglomerations are observed. mdpi.com

Transmission Electron Microscopy (TEM): TEM offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure of the material. In the context of Ca-Al LDHs, TEM can reveal the layered nature of the individual crystallites. The regular stacking of the brucite-like layers can sometimes be observed at the edges of the particles. TEM is also crucial for determining the crystallite size and observing any defects or variations in the layered structure.

Combined with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), both SEM and TEM can provide elemental mapping of the sample. This confirms the uniform distribution of calcium and aluminum throughout the lamellar particles, providing evidence that the material is a true mixed-metal hydroxide and not a physical mixture of individual calcium and aluminum hydroxides. researchgate.net

The following table summarizes the key morphological features of Ca-Al LDH as observed by electron microscopy.

| Microscopic Technique | Observed Features | Significance |

| SEM | Plate-like or lamellar particle morphology researchgate.net | Characteristic of the layered structure of LDHs. |

| Aggregation into flower-like or rosette structures researchgate.net | Indicates the tendency of the primary platelets to self-assemble. | |

| Hexagonal platelet shape kuleuven.be | Can indicate well-formed crystalline structures. | |

| Granular agglomerations mdpi.com | An alternative morphology depending on synthesis conditions. | |

| TEM | Visualization of the layered internal structure | Confirms the layered nature of the material at the nanoscale. |

| Determination of crystallite size | Provides quantitative data on the dimensions of the individual LDH crystals. | |

| SEM-EDX/TEM-EDX | Uniform distribution of Ca and Al researchgate.net | Confirms the formation of a homogeneous mixed-metal hydroxide. |

Thermal Analysis (TGA/DTG) for Dehydration and Decomposition Pathways

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and its derivative (DTG), are crucial for understanding the thermal stability and decomposition behavior of this compound (Ca-Al LDH). These methods monitor the change in mass of a sample as a function of temperature, revealing distinct stages of thermal events.

The thermal decomposition of Ca-Al LDH generally occurs in multiple steps:

Dehydration: The first stage of weight loss, typically occurring at lower temperatures (around 110-124 °C), is attributed to the removal of physically adsorbed surface water and interlayer water molecules. researchgate.net This process is endothermic. researchgate.net

Dehydroxylation and Decarbonation: At higher temperatures, the decomposition of the LDH structure itself takes place. This involves the dehydroxylation of the brucite-like layers, where hydroxyl groups are lost as water vapor. This is often followed by or overlaps with the decomposition of the interlayer carbonate anions, which releases carbon dioxide. This dehydroxylation and decarbonation process can sometimes be observed as a distinct endothermic event, for instance, in the range of 293-306 °C. researchgate.net In some related systems, decomposition of carboaluminates can occur at much higher temperatures, between 850-900°C. canada.ca

The exact temperatures and the resolution of these decomposition steps can vary depending on factors such as the crystallinity, particle size, and the specific Ca:Al molar ratio of the LDH. nih.gov The DTG curve, which is the first derivative of the TGA curve, is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum, thus clearly delineating the different decomposition stages.

The following table provides a summary of the typical thermal decomposition stages for Ca-Al LDH and related materials as determined by TGA/DTG.

| Temperature Range (°C) | Weight Loss Event | Associated Chemical Process |

| ~110 - 124 | Initial weight loss researchgate.net | Removal of physisorbed and interlayer water. |

| ~293 - 306 | Second weight loss researchgate.net | Dehydroxylation of the hydroxide layers and removal of interlayer anions. |

| > 400 | Further weight loss | Complete decomposition of the layered structure and formation of mixed metal oxides. |

| ~850 - 900 | High-temperature weight loss canada.ca | Decomposition of carboaluminate phases (in some systems). canada.ca |

Pair Distribution Function (PDF) Analysis for Amorphous and Nanocrystalline Phases

Pair Distribution Function (PDF) analysis is a powerful technique for studying the local atomic structure of materials, particularly those that are amorphous, nanocrystalline, or poorly ordered. Unlike traditional crystallographic methods that rely on long-range atomic order, PDF analysis utilizes total scattering data (both Bragg and diffuse scattering) to provide a real-space map of interatomic distances. mpg.de

For this compound systems, especially when they exist in amorphous or nanocrystalline forms, PDF analysis can offer unique structural insights. The PDF, denoted as G(r), gives the probability of finding an atom at a given distance 'r' from an average atom. mpg.de

Key information that can be extracted from PDF analysis of Ca-Al LDH includes:

Short-Range Order: The positions of peaks in the PDF at low 'r' values correspond to specific bond lengths within the structure, such as Ca-O, Al-O, and O-O distances in the hydroxide layers, as well as correlations involving interlayer species.

Coordination Environments: By analyzing the areas under the PDF peaks, it is possible to determine the coordination numbers of the cations (Ca²⁺ and Al³⁺), providing direct information about their local bonding environments.

Nanoscale Structure: The extent of structural coherence can be determined by observing how the PDF peaks broaden and diminish at higher 'r' values. This provides a measure of the size of the ordered domains within a nanocrystalline or amorphous material.

Phase Identification in Complex Mixtures: PDF analysis can help to identify and quantify the proportions of different phases, including amorphous and crystalline components, in a sample.

While specific PDF studies focusing exclusively on amorphous this compound are not abundant in the provided search results, the principles can be inferred from studies on related amorphous calcium carbonate (ACC) and other disordered materials. nih.govrsc.orgosti.gov For instance, in ACC, PDF analysis has been used to identify Ca-O, C-O, and Ca-Ca correlations, providing insights into the local structure that are not accessible through other means. nih.gov Ab initio molecular dynamics simulations are often used in conjunction with experimental PDF data to generate and validate structural models of these disordered materials. rsc.orgosti.gov

Structural Relationships and Comparative Crystallography

Comparison of this compound with Other Layered Double Hydroxides

This compound ([Ca₂Al(OH)₆]₂CO₃·nH₂O) belongs to the family of Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds. While sharing the general structural principle of positively charged brucite-like layers and charge-compensating interlayer anions, Ca-Al LDH exhibits distinct features when compared to more common LDHs like those based on Mg-Al or Zn-Al. aip.orgsemanticscholar.orgresearchgate.net

Key Structural Differences:

Cation Size and Coordination: The most significant difference arises from the larger ionic radius of Ca²⁺ compared to smaller divalent cations like Mg²⁺ or Zn²⁺. In typical Mg-Al LDHs, both Mg²⁺ and Al³⁺ occupy octahedral sites within a brucite-like (Mg(OH)₂) layer. mdpi.com However, in Ca-Al LDH, the larger Ca²⁺ ion is often found in a higher coordination environment, typically a 7-coordinate capped octahedron. mdpi.comresearchgate.net This distortion in the lattice to accommodate the larger calcium ion leads to a specific structure often referred to as hydrocalumite. mdpi.com

Chemical Stability and Reactivity: The nature of the divalent cation influences the properties of the LDH. For instance, Ca-Al LDHs are of particular interest in applications like cement chemistry and as potential calcium supplements due to the biocompatibility and reactivity of calcium compounds. nih.govyoutube.com Their dissolution behavior, especially at different pH values, is a key characteristic that can differ from other LDHs. nih.gov

Comparative Data Table:

| Feature | This compound (Ca-Al LDH) | Magnesium/Zinc Aluminum LDH (Mg/Zn-Al LDH) |

| General Formula | [Ca₂Al(OH)₆]₂CO₃·nH₂O | [M(II)₁₋ₓAlₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O (M(II) = Mg, Zn) |

| Common Name | Hydrocalumite-like | Hydrotalcite-like |

| Divalent Cation | Ca²⁺ | Mg²⁺, Zn²⁺ |

| Cation Coordination | Ca²⁺: Often 7-coordinate (capped octahedron) mdpi.comresearchgate.net; Al³⁺: 6-coordinate (octahedral) | M(II) and Al³⁺: Both 6-coordinate (octahedral) |

| Crystal Structure | Often monoclinic researchgate.net | Typically rhombohedral |

| Structural Analogy | Distorted brucite-like layers | Brucite (Mg(OH)₂) |

The synthesis of ternary LDHs, such as Ca-Al-Fe systems, further highlights the structural flexibility and the role of different cations. The incorporation of Fe³⁺ alongside Al³⁺ can affect the crystallinity and local coordination environments, with Al³⁺ often acting as a structural stabilizer. mdpi.com These comparative studies underscore that while all LDHs share a common layered architecture, the specific choice of metal cations imparts unique structural and chemical properties.

Theoretical and Computational Studies of Calcium Aluminum Hydroxyl Carbonate

Density Functional Theory (DFT) Calculations on Calcium Aluminum Hydroxyl Carbonate

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetic properties of materials from first principles. For this compound, DFT calculations provide a foundational understanding of its chemical bonding, the stability of its layered structure, and its vibrational characteristics.

Electronic Structure and Bonding Characteristics

DFT studies on analogous LDH systems, such as Mg-Al and Zn-Al LDHs, have shed light on the nature of bonding within the hydroxide (B78521) layers and the interactions with interlayer anions. researchgate.net These studies indicate that the bonding within the brucite-like layers is primarily ionic, with a degree of covalency in the metal-oxygen bonds. The substitution of a trivalent cation like Al³⁺ for a divalent cation such as Ca²⁺ in the hydroxide layer results in a net positive charge, which is balanced by the interlayer carbonate anions.

The electronic density of states (DOS) calculations for these systems reveal that the valence band maximum is often dominated by the p-orbitals of the oxygen atoms in the hydroxide layers and the interlayer anions, while the conduction band minimum is typically composed of the unoccupied orbitals of the metal cations. researchgate.net This electronic configuration is crucial in determining the material's potential applications in areas such as catalysis and ion exchange. While specific DFT data for Ca-Al-CO₃ LDH is not abundant, the principles derived from other LDH systems provide a strong framework for understanding its electronic properties. The interaction between the positively charged layers and the negatively charged carbonate anions is predominantly electrostatic. researchgate.net

Energetics of Interlayer Anion Exchange and Intercalation

The ability of LDHs to exchange their interlayer anions is a key feature that underpins many of their applications. DFT calculations have been employed to determine the energetics of these exchange and intercalation processes. Studies on various LDHs have established a general order of anion exchangeability based on binding energies. nih.gov

For instance, the binding energy of different anions in MgAl-LDHs has been shown to follow a sequence where highly charged and smaller anions are more strongly bound. researchgate.net The order is often found to be PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻. researchgate.netnih.gov This suggests that carbonate, with its -2 charge, has a strong affinity for the LDH layers, making its exchange with monovalent anions energetically less favorable. rsc.org The primary driving force for anion exchange is the electrostatic interaction between the host layers and the guest anions. nih.gov High-temperature oxide melt solution calorimetry on a Mg-Al LDH with carbonate as the interlayer anion has shown that ordered structures are energetically more stable than faulted ones by approximately 6 kJ/mol. nih.govresearchgate.net

| Anion | Relative Binding Energy Trend |

| PO₄³⁻ | Strongest |

| CO₃²⁻ | Strong |

| SO₄²⁻ | Strong |

| OH⁻ | Moderate |

| Cl⁻ | Weaker |

| Br⁻ | Weaker |

| NO₃⁻ | Weaker |

| I⁻ | Weakest |

This table provides a generalized trend of anion binding energy in layered double hydroxides based on available literature.

Prediction of Vibrational Properties and Spectroscopic Signatures

DFT calculations can accurately predict the vibrational frequencies of materials, which can be directly compared with experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and Raman spectroscopy. For carbonate-containing compounds, DFT studies have successfully assigned the characteristic vibrational modes of the carbonate ion (CO₃²⁻). nih.govresearchgate.net

In the context of Ca-Al-CO₃ LDH, the vibrational spectrum would be characterized by:

O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and of interlayer water molecules, typically observed in the high-frequency region of the IR spectrum.

Vibrations of the carbonate anion , including the symmetric and asymmetric stretching and bending modes. For example, comprehensive DFT studies on various metal carbonates have detailed the wavenumbers and intensities of these modes. nih.govresearchgate.net

Metal-oxygen (Ca-O and Al-O) lattice vibrations at lower frequencies. Research on Ca/Al and Mg/Al LDH composites has identified functional groups including -OH, nitrate (B79036) ions, C=O, C-H, C-O, and M-O. researchgate.net

DFT calculations on hydrated calcium carbonate crystals have shown that hydration can influence the vibrational spectra, for instance, by shifting the frequencies of certain modes. nih.gov

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a dynamic picture of the atomic-level processes occurring within this compound. By solving the classical equations of motion for a system of atoms, MD simulations can track the movement of ions and molecules over time, offering insights into diffusion, transport, and structural transformations.

Ion Diffusion and Transport Mechanisms within Interlayers

MD simulations have been instrumental in understanding the mobility of interlayer species in LDHs. For a Ca-Al LDH system, specifically hydrocalumite ([Ca₂Al(OH)₆]Cl·2H₂O), MD simulations have revealed the diffusion behavior of chloride ions and water molecules. researchgate.netnih.gov These simulations show that the diffusion of anions primarily occurs within the two-dimensional plane of the interlayer. nih.gov

The calculated diffusion coefficient for chloride ions as an outer-sphere surface complex was found to be nearly three times that of an inner-sphere complex, though still an order of magnitude lower than in a bulk solution. researchgate.netnih.gov The mobility of the interlayer anions is a critical factor in the anion exchange capacity of the material. acs.org The hydration state of the LDH significantly affects the self-diffusion coefficients of the intercalated anions. acs.org While direct MD simulation data for carbonate diffusion in Ca-Al-CO₃ LDH is limited, the principles of 2D diffusion within the interlayer are expected to hold true. The strong electrostatic interaction between the divalent carbonate anion and the positively charged layers would likely result in a lower diffusion coefficient compared to monovalent anions like chloride.

| Species | Diffusion Coefficient Comparison |

| Outer-sphere Cl⁻ | ~3x higher than inner-sphere Cl⁻ |

| Inner-sphere Cl⁻ | ~10x lower than bulk solution |

| CO₃²⁻ | Expected to be lower than monovalent anions |

This table presents a qualitative comparison of diffusion coefficients for interlayer anions in Ca-Al LDH systems based on molecular dynamics simulations.

Simulation of Interlayer Expansion and Collapse Phenomena

The interlayer spacing of LDHs is not fixed and can change in response to factors such as hydration level and the nature of the interlayer anion. MD simulations can model these expansion and collapse phenomena. Studies on various LDHs have shown that the interlayer distance increases with the size of the intercalated anion and the number of interlayer water molecules. acs.org

For Mg-Al-CO₃ LDHs, first-principles DFT structural optimization has shown that the removal of interlayer water molecules leads to a significant decrease in the interlayer distance, from approximately 7.6 Å to 6.7 Å. nih.gov This collapse of the interlayer space upon dehydration is a key characteristic of these materials. MD simulations of Zn(2)Al-MBT LDH have also shown an increase in the volume of the cationic layers during the anion exchange process, which is accompanied by an influx of water molecules into the interlayer. nih.gov These simulations highlight the dynamic nature of the LDH structure and its responsiveness to the surrounding environment.

Surface Reactivity and Interaction Modeling

The surface of this compound, a layered double hydroxide (LDH) with the general formula [Ca₂Al(OH)₆]⁺[0.5CO₃·nH₂O]⁻, exhibits significant reactivity primarily governed by its structural components: hydroxyl groups, interlayer carbonate ions, and water molecules. Computational modeling of this surface is essential for understanding its interactions with the surrounding chemical environment, particularly in applications like cement chemistry and contaminant sorption.

Molecular modeling studies, while not extensively reported for this specific compound, can be extrapolated from research on structurally similar materials like hydrocalumite and other LDHs. These models focus on the energy of surface sites and their affinity for various ions and molecules. The primary reactive sites are the hydroxyl groups (M-OH) on the layer surfaces. These groups can participate in acid-base reactions, influencing the surface charge as a function of pH.

Interaction modeling typically involves simulating the adsorption and desorption of species from an aqueous solution onto the mineral surface. For this compound, key interactions include:

Carbonation: The surface is susceptible to reaction with aqueous carbon dioxide (CO₂) or carbonic acid. This interaction can lead to the decomposition of the mineral, where the structural hydroxyl groups are neutralized and the interlayer carbonate is exchanged, ultimately forming calcium carbonate (calcite or aragonite) and hydrated alumina (B75360) phases. nih.govacs.org

Ion Exchange: The interlayer carbonate anion is relatively mobile and can be exchanged with other anions from the solution, such as sulfate (B86663), chloride, or chromate. Modeling these exchange reactions helps predict the compound's potential as a scavenger for contaminants.

Water Adsorption: The interaction with water molecules is critical. Water is present in the interlayer space and as adsorbed layers on the external surface. Modeling helps to understand the hydration and dehydration processes and their effect on the mineral's stability.

Computational approaches like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to calculate the energies of these surface reactions, determine the most stable configurations of adsorbed species, and model the dynamics of ion and water movement at the surface.

Thermodynamic Modeling and Phase Equilibria

Thermodynamic modeling is crucial for predicting the stability and behavior of this compound under various geochemical conditions, such as those found in hydrating cement systems or contaminated soils. Models like the Pitzer or eNRTL model are used to calculate the activity coefficients of ions in concentrated electrolyte solutions, which is essential for accurately predicting phase equilibria. osti.gov

An exact, universally agreed-upon solubility product (Ksp) for this compound (often referred to as tetracalcium aluminate monocarbonate, Ca₄Al₂(OH)₁₂CO₃) is not well-defined in the literature because it often dissolves incongruently, meaning it breaks down into different solid phases and aqueous ions. Its stability is highly dependent on the composition of the aqueous solution.

The dissolution can be represented by the following equilibrium: Ca₄Al₂(OH)₁₂CO₃(s) ⇌ 4Ca²⁺(aq) + 2Al(OH)₄⁻(aq) + CO₃²⁻(aq) + 4OH⁻(aq)

The solubility is therefore a function of pH and the activities of calcium, aluminum, and carbonate in the solution. Thermodynamic databases used in geochemical modeling software (like PHREEQC, GEMS, or EQ3/6) contain calculated or estimated thermodynamic data (ΔG°f, ΔH°f, S°) for this and related phases, which allows for the prediction of its solubility under specific conditions. researchgate.net For context, the solubility products of its simpler constituent minerals are well-established.

Interactive Table: Solubility Products (Ksp) of Related Compounds at ~25°C

| Compound Name | Formula | Ksp |

| Calcite | CaCO₃ | 3.4 × 10⁻⁹ utexas.edu |

| Aragonite | CaCO₃ | 6.0 × 10⁻⁹ utexas.edu |

| Calcium Hydroxide | Ca(OH)₂ | 5.0 × 10⁻⁶ utexas.eduuri.edu |

| Aluminum Hydroxide (Gibbsite) | Al(OH)₃ | 3.0 × 10⁻³⁴ utexas.edu |

Note: The Ksp values can vary slightly depending on the source and experimental conditions.

Stability field diagrams, or activity-activity diagrams, are graphical representations that show the conditions under which a particular mineral is thermodynamically stable. For this compound, these diagrams are typically plotted as a function of pH and the activities of key aqueous species like Ca²⁺, Al(OH)₄⁻, and CO₃²⁻.

Research findings indicate that this compound is generally stable in highly alkaline environments (pH > 10.5) with low concentrations of dissolved carbon dioxide, which are characteristic conditions of the pore solution in hydrated cement. nih.gov

However, the stability field of this compound is limited. Key findings include:

Influence of Carbon Dioxide: Upon exposure to increased concentrations of carbon dioxide, such as from the atmosphere, this compound becomes unstable and decomposes. nih.gov The carbonate reacts with the mineral, leading to the formation of more stable phases.

Decomposition Products: The decomposition products are typically calcium carbonate (calcite) and a form of hydrated alumina (like gibbsite). nih.govacs.org

Equilibrium with Other Phases: The stability field for this compound is bordered by the stability fields of other calcium aluminate hydrates (if carbonate is low), calcium hydroxide (portlandite), calcium carbonate, and aluminum hydroxide.

Interactive Table: Stability Conditions for this compound

| Condition | Stability of this compound | Resulting Phases upon Decomposition |

| High pH (>10.5), Low pCO₂ | Stable | N/A |

| Exposure to Atmospheric CO₂ | Unstable | Calcium Carbonate, Hydrated Alumina nih.gov |

| Low pH (<10) | Unstable | Dissolution into constituent ions or formation of other solids |

A typical stability diagram would show that at a given high activity of Ca²⁺, the monocarbonate phase is stable only within a specific range of carbonate and aluminate activities. If the carbonate activity increases significantly, the system moves into the stability field of calcite.

The kinetics of formation and dissolution determine the timeframe over which this compound will precipitate or persist in a given environment.

Formation Kinetics: The formation of this compound can occur through several pathways:

Precipitation: It can be synthesized by precipitating it from a mixture of solutions containing calcium aluminate, calcium hydroxide, and a carbonate source like sodium carbonate. nih.gov The rate of formation is influenced by factors such as temperature, reactant concentrations, and the presence of seed crystals.

Dissolution Kinetics: The dissolution of this compound is often an incongruent process, most notably driven by carbonation.

Rate-Controlling Steps: The kinetics of this decomposition are complex. Parallels can be drawn from studies on calcite dissolution, where rates can be controlled by surface reactions (adsorption of reactants, desorption of products) or by transport of ions to and from the mineral surface through a boundary layer. core.ac.ukresearchgate.net The rate of carbonation is typically influenced by:

pCO₂: Higher partial pressures of CO₂ accelerate the reaction.

Temperature: Reaction rates generally increase with temperature.

pH: The pH of the surrounding solution affects the speciation of carbonate and the stability of the mineral.

Studies have shown that this carbonation-driven dissolution transforms the phase into calcium carbonate and hydrated alumina, which has significant implications for the long-term durability and properties of cement-based materials. nih.govacs.org

Reactivity, Transformation, and Stability of Calcium Aluminum Hydroxyl Carbonate

Anion Exchange and Intercalation Chemistry

The interlayer anions in calcium aluminum hydroxyl carbonate are not rigidly fixed and can be replaced by other anions from a surrounding solution. This process, known as anion exchange, is a defining characteristic of this class of materials. Intercalation refers to the insertion of guest molecules or ions into the interlayer space, which can occur with or without the displacement of the original anions.

The mechanism of anion exchange in layered double hydroxides like hydrocalumite can occur through two primary pathways: topotactic transformation or dissolution-reprecipitation. In cases where the exchanging anions have similar sizes, the reaction often proceeds topotactically, with the layered structure remaining intact. researchgate.net However, for significant differences in anion size and nature, the exchange reaction is more accurately described by a dissolution-reprecipitation mechanism. researchgate.net

Studies on nitrate-containing calcium-aluminum LDH have shown that reaction with aqueous solutions of sodium carbonate results in the formation of calcium carbonate (CaCO₃) rather than a carbonate-intercalated LDH. researchgate.net This suggests that under these conditions, the parent LDH dissolves, and the more stable calcium carbonate phase precipitates separately. researchgate.net The synthesis of carbonate-containing hydrocalumite often involves methods like co-precipitation or dissolution-precipitation, where carbonate ions are incorporated during the formation of the layered structure itself. nih.govup.ac.za For instance, using sodium carbonate as a carbonate source during synthesis has been shown to produce crystalline hydrocalumite. up.ac.za

Chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻) are common anions that can be intercalated into the hydrocalumite structure through anion exchange. The process involves replacing the existing interlayer anions, such as carbonate, with chloride or sulfate ions from a solution. The binding energies of different anions in the LDH interlayer generally follow the order: CO₃²⁻ > SO₄²⁻ > OH⁻ > Cl⁻. rsc.org This indicates that it is thermodynamically more challenging to replace carbonate ions compared to chloride ions.

The presence of intercalated chloride ions can influence the material's subsequent reactivity. For example, in the context of CO₂ capture, the presence of intercalated Cl⁻ ions in [Ca–Al–Cl] LDH has been shown to lower the decomposition temperature of calcium carbonate formed during carbonation, which is a significant factor in reducing the energy penalty for CO₂ regeneration. nih.gov

Several factors control the selectivity and capacity of anion exchange in this compound and related LDHs. These include the charge density of the layers, the size and charge of the anions, and the crystallinity of the LDH. rsc.orgresearchgate.netnih.gov

Charge Density: The ratio of trivalent (Al³⁺) to divalent (Ca²⁺) cations in the hydroxide (B78521) layers determines the layer charge density. A higher charge density can increase the electrostatic interaction with the interlayer anions, making their exchange more difficult. nih.gov Conversely, some studies on other LDH systems have shown that a lower lamellar charge can lead to a higher maximum adsorption capacity for certain large anions. nih.gov

Anion Properties: The selectivity of exchange is strongly influenced by the charge and size of the anions. Generally, anions with a higher charge and smaller hydrated radius are preferentially incorporated into the interlayer. The selectivity for halide ions often follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, decreasing with an increasing ionic radius. nih.gov The primary driving force for anion exchange is identified as electrostatic force. rsc.org

| Factor | Influence on Anion Exchange |

| Layer Charge Density | Higher charge density increases electrostatic attraction, potentially making exchange more difficult for some ions. nih.gov |

| Anion Charge | Higher-charged anions (e.g., SO₄²⁻, CO₃²⁻) are generally preferred over lower-charged ones (e.g., Cl⁻). rsc.org |

| Anion Size | Smaller anions with a higher charge density tend to be more strongly bound. nih.gov |

| Crystallinity | Higher crystallinity can result in more distinct anion selectivity. researchgate.net |

| Interlayer Spacing | The available space between layers can act as an ion sieve, influencing which anions can be accommodated. researchgate.net |

Carbonation and Decarbonation Reactions

This compound is susceptible to transformation in the presence of atmospheric or concentrated carbon dioxide, a process known as carbonation. This reaction involves the breakdown of the layered structure and the formation of new phases, primarily calcium carbonate. Decarbonation, the reverse process, is typically achieved through thermal treatment.

Upon prolonged exposure to atmospheric CO₂, this compound (specifically the monocarbonate form, 3CaO·Al₂O₃·CaCO₃·11H₂O) decomposes. nih.gov The reaction proceeds with the breakdown of the layered hydroxide structure, leading to the formation of calcium carbonate (CaCO₃) and hydrated alumina (B75360) (Al(OH)₃). nih.gov

The rate of carbonation is significantly influenced by environmental factors, most notably the concentration of CO₂, temperature, and humidity.

CO₂ Concentration: Higher concentrations of CO₂ generally accelerate the rate of carbonation. nih.govresearchgate.net However, for some calcium-based sorbents, the impact may be limited above a certain threshold concentration. For instance, in the carbonation of Ca(OH)₂, only a moderate increase in conversion was observed for CO₂ concentrations above 15%. acs.org Different hydrate (B1144303) phases may have specific CO₂ concentration thresholds required to trigger their carbonation. nih.gov

Temperature: Temperature plays a crucial role in the kinetics of carbonation. For related calcium sorbents, carbonation conversion rates increase with temperature, with conversions up to 70% being achieved in seconds at temperatures above 600°C. acs.orgnih.gov

Humidity: The presence of water is essential for the carbonation reaction to proceed. However, the optimal relative humidity can vary. For mixed recycled aggregates, CO₂ absorption was found to decrease when relative humidity was reduced from 60% to 40%. researchgate.net

| Environmental Factor | Influence on Carbonation Kinetics |

| CO₂ Concentration | Higher concentration generally increases the reaction rate, though the effect can plateau. nih.govacs.org |

| Temperature | Increased temperature typically accelerates the carbonation rate. acs.orgnih.gov |

| Relative Humidity | The presence of moisture is necessary; the optimal humidity level can vary. researchgate.net |

Reversibility and Irreversibility of Carbonation Processes

The carbonation of this compound, specifically the monocarboaluminate phase (Ca₄Al₂(OH)₁₂CO₃·5H₂O), is a significant reaction affecting the durability of cement-based materials. This process involves the reaction of the hydrated aluminate phases with atmospheric carbon dioxide.

Research indicates that the carbonation process for calcium aluminate hydrates is generally considered irreversible under typical environmental conditions. ethz.ch Upon exposure to atmospheric CO₂, this compound can decompose. ethz.chnih.gov This decomposition leads to the formation of calcium carbonate (CaCO₃) and hydrated alumina (Al(OH)₃). ethz.chnih.gov

The initial carbonation of calcium aluminate hydrates can lead to the formation of calcium carboaluminate phases. researchgate.netresearchgate.net However, with continued exposure, these carboaluminate phases are not stable and will further carbonate. researchgate.net For instance, hemicarboaluminate, an intermediate, will eventually convert to the more stable monocarboaluminate, which itself is susceptible to further carbonation. researchgate.net This ultimate decomposition into calcium carbonate and hydrated alumina represents a fundamental and generally irreversible alteration of the material's chemistry. ethz.ch While the initial formation of carboaluminate phases from the reaction of calcium aluminate with carbonate ions is a key step, the subsequent breakdown of these phases by excess carbon dioxide drives the process towards thermodynamically stable end products. utexas.edu

Hydration and Dehydration Behavior

The hydration and dehydration characteristics of this compound are pivotal to its structural integrity and performance, particularly in environments with fluctuating temperature and moisture levels.

Thermal Dehydration Pathways and Structural Changes

The thermal dehydration of this compound, a layered double hydroxide (LDH), proceeds through a series of distinct stages, leading to significant structural transformations. The process involves the removal of interlayer water followed by the dehydroxylation of the main layers.

Studies on related calcium aluminate hydrates and LDHs provide insight into these pathways. The dehydration process typically begins with the loss of loosely bound interlayer water at relatively low temperatures. For instance, in a study of a hydrated calcium aluminate cement, initial mass losses corresponding to the release of interlayer water from C-A-S-H gels were observed at temperatures around 70°C and 142°C. researchgate.net The decomposition of calcium hydroxide, a related compound, has been noted to begin around 270-280°C and be complete by 420°C. researchgate.netresearchgate.net The decarbonation of calcium carbonate, a potential decomposition product, occurs at higher temperatures, with significant mass loss observed between 453°C and 693°C. researchgate.net

The thermal decomposition of ammonium (B1175870) aluminum carbonate hydroxide (AACH), another related compound, shows that while the composition may vary, the crystal structure remains consistent. researchgate.net The specific surface area of the resulting alumina from AACH decomposition decreases with increasing heating time and temperature. researchgate.net The thermal decomposition of crystalline Al(OH)₃ occurs over a temperature range of 260–400°C. researchgate.net

The following table summarizes the general temperature ranges for the decomposition of related compounds, which can inform the expected dehydration pathway of this compound.

| Compound/Phase | Decomposition Temperature Range (°C) | Products of Decomposition |

| Interlayer Water in C-A-S-H | 70 - 142 | --- |

| Calcium Hydroxide (Ca(OH)₂) | 270 - 420 | Calcium Oxide (CaO) + Water (H₂O) researchgate.netnih.gov |

| Calcium Carbonate (CaCO₃) | 453 - 800+ | Calcium Oxide (CaO) + Carbon Dioxide (CO₂) researchgate.netresearchgate.netmdpi.comrsc.org |